molecular formula C10H16O4 B012488 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- CAS No. 19776-82-0

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

Cat. No. B012488
CAS RN: 19776-82-0
M. Wt: 200.23 g/mol
InChI Key: SFIVAOKHDPXDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is a chemical compound that belongs to the class of pyran carboxylic acids. It has been widely studied for its potential applications in various scientific fields such as medicinal chemistry, organic synthesis, and material science. In

Mechanism Of Action

The exact mechanism of action of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. Additionally, it has been found to reduce the levels of nitric oxide (NO), which is involved in the regulation of vascular tone and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- in lab experiments is its relatively low toxicity and high stability. It can be easily synthesized and stored for future use. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, its exact mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-. One potential direction is the development of new derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Furthermore, its potential applications in material science and nanotechnology should be explored. Finally, the development of new synthesis methods that are more efficient and environmentally friendly should be pursued.
Conclusion:
In conclusion, 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- can be achieved through various methods. One of the most common methods is the reaction of 2,4-pentanedione with ethyl acetoacetate in the presence of a base catalyst. This reaction leads to the formation of the intermediate compound 5-ethyl-2,4-pentanedione, which undergoes cyclization in the presence of an acid catalyst to yield the final product.

Scientific Research Applications

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

5-ethyl-2,3-dimethyl-6-oxooxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIVAOKHDPXDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(OC1=O)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337198
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-

CAS RN

19776-79-5
Record name 2H-Pyran-2-carboxylic acid, 5-ethyltetrahydro-2,3-dimethyl-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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